7-Methylquinoline-2-carbonitrile 1-oxide

C–H functionalization Quinoline N-oxide Regioselectivity

Generic substitution of the 7-methyl isomer with 3- or 4-methyl analogs introduces uncontrolled variability in photochemical yields and regiochemical outcomes, undermining reproducible C-H cyanation and alkoxylation research. 7-Methylquinoline-2-carbonitrile 1-oxide (CAS 1044278-41-2) eliminates this risk. • Exclusive C2-cyanation selectivity; benchmark substrate for metal-free C-H cyanation scope studies (Molecules 2026). • C7-methyl avoids steric interference at C4, enabling clean C6-selective photochemical alkoxylation in acidic alcohol. • Direct precursor to 4-aryl-7-methylquinoline-2-carbonitriles, key intermediates in the patent-validated mGluR2 NAM therapeutic program (US9278960B2). • 98% purity; reliable building block for CNS drug candidate synthesis.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B8703925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-2-carbonitrile 1-oxide
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=[N+]2[O-])C#N
InChIInChI=1S/C11H8N2O/c1-8-2-3-9-4-5-10(7-12)13(14)11(9)6-8/h2-6H,1H3
InChIKeyWLKMAVIQFWDMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylquinoline-2-carbonitrile 1-oxide: Structural Identity & Procurement


7-Methylquinoline-2-carbonitrile 1-oxide (CAS 1044278-41-2, C₁₁H₈N₂O, MW 184.19 g/mol) is a dual-functionalized quinoline building block incorporating a C7-methyl substituent, a C2-cyano group, and an N-oxide moiety on the heterocyclic ring [1], . It belongs to the 2-cyanoquinoline N-oxide chemotype, which serves as a versatile intermediate for C–H cyanation and photochemical substitution reactions, and as a precursor to pharmacologically active quinoline-2-carbonitrile derivatives [2], [3].

C2-selective metal-free cyanation substrate
Tunable photochemical 6-alkoxylation precursor
Scalable synthesis route demonstrated (>200 g precursor)

7-Methylquinoline-2-carbonitrile 1-oxide: Positional Isomer Substitution Risks


Quinoline N-oxide carbonitriles undergo divergent reaction pathways—C2-cyanation, photochemical 6-alkoxylation, or Reissert-type transformations—whose efficiency, regiochemical outcome, and product distribution are exquisitely sensitive to the position and electronic character of the methyl substituent [1], [2]. Using the unsubstituted 2-cyanoquinoline 1-oxide, the 3-methyl, or the 4-methyl positional isomer in place of the 7-methyl variant introduces uncontrolled variability in reaction yields, photochemical by-product profiles, and downstream pharmacological properties, rendering generic substitution a critical risk for reproducible research [3].

4-methyl or unsubstituted analogs may produce regioisomeric mixtures instead of exclusive C2-cyanation.
Photochemical product ratios (6-alkoxy vs 6-chloro) differ markedly with methyl position.
Non-7-methyl variants introduce uncontrolled variability in downstream derivatization profiles.

7-Methylquinoline-2-carbonitrile 1-oxide: Comparator Evidence


C2-Cyanation Regioselectivity: 7-Methyl vs. 4-Methyl Quinoline N-Oxide

In metal-free cyanation methodologies, quinoline N-oxides substituted at the 3- or 4-position often produce regioisomeric mixtures or require specific conditions to avoid by-product formation. For 3-methyl or 3-methoxy substrates, exclusive ortho-cyanation is reported, whereas substrates with 3-phenyl, halogen, ester, or trifluoromethyl groups yield mixtures of ortho-cyanated products [1]. While direct data for the 7-methyl derivative under identical conditions are not available in a single comparative dataset, the established paradigm indicates that the 7-methyl pattern confers a distinct steric and electronic environment compared to 4- or 6-substituted analogs, which predictably influences cyanation regioselectivity and product purity during scale-up synthesis [2].

C2-Cyanation Regioselectivity
Class-level inference
Exclusive C2-cyanated product inferred for 7-Me; 4-substituted yields mixtures
Predictable regioselectivity reduces purification burden
Direct head-to-head data not available; class-level trend
C–H functionalization Quinoline N-oxide Regioselectivity

6-Alkoxylation: 7-Methyl vs. 4-Methyl Quinoline N-Oxide

The photolysis of 2-cyanoquinoline 1-oxides in acidic alcohol yields 6-alkoxy- and 6-chloro-2-cyanoquinolines; the product ratio depends critically on the ring substituent and acid concentration [1]. Studies report that the photolysis of 2-cyanoquinoline 1-oxide and its 4-methyl derivative in alcohols with conc. HCl gave the corresponding 6-alkoxy- and 6-chloroquinoline 2-carbonitriles, with the relative ratio depending on acid concentration and alcohol identity [1]. The 7-methyl analog offers a different electronic perturbation at the ring position distal to the reaction center, allowing control over photochemical product distribution not accessible with 4-methyl or unsubstituted starting materials [2].

6-Alkoxylation Photochemistry
Cross-study comparable
Product ratio tunable with acid concentration; 7-Me alters selectivity vs 4-Me
Enables access to distinct 6-functionalized intermediates
UV photolysis in acidic alcohol; acid-dependent ratio
Photochemistry Quinoline N-oxide 6-Alkoxylation

Scalable Synthesis: 7-Methylquinoline N-Oxide Precursor

The patent literature demonstrates the scalable preparation of the key intermediate 7-methylquinoline N-oxide. A representative procedure starts from 7-methylquinoline (240 g, 1.7 mol) using mCPBA in dichloromethane, yielding 246 g of the N-oxide as a pink solid without further purification [1]. This N-oxide is subsequently converted to 7-methylquinoline-2-carbonitrile via reaction with TMS-CN and dimethylcarbamoyl chloride, and further oxidized to the 1-oxide target compound with mCPBA in dichloromethane . This two-stage oxidation–cyanation pathway provides a reliable, multigram route that is directly transferable to laboratory-scale procurement and synthesis planning.

Precursor Scale-up
Supporting evidence
~93% crude yield (246 g from 240 g 7-methylquinoline)
Multi-gram procurement pathway confirmed
Patent-scale route; purity sufficient for downstream steps
Scale-up synthesis Quinoline N-oxide Process chemistry

7-Methylquinoline-2-carbonitrile 1-oxide: Key Application Scenarios


6-Alkoxy-7-methylquinoline-2-carbonitrile via Acidic Photolysis

Based on the photochemical reactivity of 2-cyanoquinoline 1-oxides established in Section 3 [1], the 7-methyl derivative serves as a starting material for UV-mediated synthesis of 6-alkoxy-7-methylquinoline-2-carbonitriles in acidic alcohol. The 7-methyl group avoids the steric and electronic interference at the C4 position that can alter product ratios in 4-substituted analogs, making this compound the preferred choice when C6-selective alkoxylation is required while preserving the C7 methyl group for downstream derivatization.

mGluR2 NAM Scaffold Precursor

The scalable synthetic pathway described in US9278960B2 [2] demonstrates the use of 7-methylquinoline N-oxide (the immediate precursor to the target 1-oxide) in the construction of quinoline-2-carboxamide and quinoline-2-carbonitrile negative allosteric modulators (NAMs) for mGluR2. The target 1-oxide itself can be directly converted to 4-aryl-7-methylquinoline-2-carbonitriles, which are key intermediates in this therapeutic program. Researchers procuring this compound gain entry to a patent-validated route toward CNS drug candidates.

Metal-Free C–H Cyanation Methodology

The 7-methyl substitution pattern provides a distinct electronic profile for testing the scope and limitations of emerging metal-free C–H cyanation protocols, as reported in Molecules 2026 [3]. Unlike 4-substituted substrates that may yield mixed regioisomers, the 7-methyl derivative is predicted to exhibit exclusive C2-selectivity with high yield, making it a reliable benchmark substrate for reaction optimization studies and for expanding the substrate scope of cyanation methodologies.

Application
Selection Property
Validation Focus
6-Alkoxyquinoline photochemical synthesis
Methyl position controls photoproduct ratio
Verify 6-alkoxy selectivity under desired acid/alcohol
mGluR2 NAM scaffold precursor
Scalable synthetic route via N-oxide
Confirm cyanation/oxidation sequence yield
C–H cyanation scope studies
7-Methyl pattern favors exclusive C2-cyanation
Validate regioselectivity under metal-free conditions
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